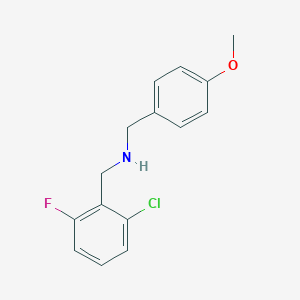
1-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)methanamine, also known as SCH-23390, is a potent and selective dopamine D1 receptor antagonist. It has been extensively studied for its potential use in treating various neurological disorders, including Parkinson's disease, schizophrenia, and addiction. In
作用机制
1-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)methanamine works by selectively blocking the dopamine D1 receptor, which is involved in various neurological processes, including motor function, reward, and cognition. By blocking this receptor, 1-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)methanamine can modulate dopamine signaling in the brain, leading to improvements in various neurological disorders.
Biochemical and Physiological Effects:
1-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)methanamine has been shown to have various biochemical and physiological effects. It can improve motor function in Parkinson's disease patients by increasing dopamine signaling in the brain. It can also reduce the positive symptoms of schizophrenia by blocking dopamine signaling in certain areas of the brain. In addition, 1-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)methanamine has been shown to reduce drug-seeking behavior in cocaine-addicted rats by blocking dopamine signaling in the brain's reward center.
实验室实验的优点和局限性
One advantage of using 1-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)methanamine in lab experiments is its potency and selectivity for the dopamine D1 receptor. This allows researchers to selectively target this receptor and study its effects on various neurological processes. However, one limitation of using 1-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)methanamine is its potential for off-target effects, particularly at higher doses. Researchers must be careful to use appropriate doses and controls to ensure that any observed effects are due to selective dopamine D1 receptor blockade.
未来方向
There are several future directions for research on 1-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)methanamine. One area of interest is its potential use in treating other neurological disorders, such as Alzheimer's disease and depression. Another area of interest is its potential use in combination with other medications to enhance their therapeutic effects. Additionally, researchers may investigate the long-term effects of 1-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)methanamine on dopamine signaling and neurological function. Overall, 1-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)methanamine is a promising compound with potential for further research and therapeutic development.
合成方法
1-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)methanamine can be synthesized through a multi-step process, starting with the reaction of 2-chloro-6-fluoroaniline with 4-methoxybenzyl chloride to form 1-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)aniline. This intermediate is then reacted with formaldehyde and ammonium chloride to form the final product, 1-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)methanamine.
科学研究应用
1-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)methanamine has been extensively studied for its potential use in treating various neurological disorders. It has been shown to be effective in treating Parkinson's disease by improving motor function and reducing the side effects of other medications used to treat the disease. In addition, 1-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)methanamine has been studied for its potential use in treating schizophrenia by reducing the positive symptoms of the disease, such as hallucinations and delusions. It has also been studied for its potential use in treating addiction, particularly cocaine addiction, by reducing drug-seeking behavior.
属性
产品名称 |
1-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)methanamine |
|---|---|
分子式 |
C15H15ClFNO |
分子量 |
279.73 g/mol |
IUPAC 名称 |
N-[(2-chloro-6-fluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C15H15ClFNO/c1-19-12-7-5-11(6-8-12)9-18-10-13-14(16)3-2-4-15(13)17/h2-8,18H,9-10H2,1H3 |
InChI 键 |
POULVBKTXAYZIM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNCC2=C(C=CC=C2Cl)F |
规范 SMILES |
COC1=CC=C(C=C1)CNCC2=C(C=CC=C2Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]ethanol](/img/structure/B262615.png)
![Methyl 2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}benzoate](/img/structure/B262621.png)
![N-cyclohexyl-N'-[(1-phenylcyclopropyl)methyl]urea](/img/structure/B262623.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-2-hydroxybenzamide](/img/structure/B262628.png)
![N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea](/img/structure/B262629.png)
![1-[4,5-bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B262636.png)
![2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol](/img/structure/B262637.png)
![Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate](/img/structure/B262642.png)
![Methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate](/img/structure/B262643.png)
![N-[4-(diethylamino)benzyl]-N-(4-methoxybenzyl)amine](/img/structure/B262644.png)
![2-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol](/img/structure/B262645.png)
![1-[4-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)phenyl]ethanol](/img/structure/B262647.png)
![N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262648.png)